N-(4-bromo-3-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN4O2S/c1-3-28-22(30)21-20(17(12-25-21)15-7-5-4-6-8-15)27-23(28)31-13-19(29)26-16-9-10-18(24)14(2)11-16/h4-12,25H,3,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZJRKHKLSJSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine derivatives under acidic or basic conditions.
Bromination and Methylation of Phenyl Group: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) and methylated using methyl iodide or dimethyl sulfate.
Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the brominated and methylated phenyl derivative with the pyrrolopyrimidine core in the presence of a suitable base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the 4-bromo-3-methylphenyl group is a prime site for nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the adjacent methyl and acetamide groups .
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Example Reaction :
Amines or alcohols can displace bromine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
| Reaction Partner | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Piperidine | N-(3-methylphenyl-piperidine) analog | DMF, K₂CO₃, 80°C, 12h | ~75%* | |
| Ethanol | Ethoxy-substituted derivative | EtOH, NaH, reflux | ~60%* |
*Yields estimated from analogous reactions in.
Oxidation of Thioacetamide Group
The thioacetamide (-S-C(=O)-NH-) moiety is susceptible to oxidation, forming sulfonyl or sulfonic acid derivatives.
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Hypothesized Pathway :
Controlled oxidation with H₂O₂ or KMnO₄ enhances polarity and potential bioactivity .
Cycloaddition Reactions
The pyrrolo[3,2-d]pyrimidine core may participate in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) due to its conjugated π-system.
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Reported Example :
A related pyrrolopyrimidine derivative underwent Diels-Alder reactions to form fused tetracyclic structures under microwave irradiation.
Alkylation of Thiol Group
The thioether (-S-) linkage can undergo alkylation with halogenated reagents (e.g., methyl iodide or chloroacetamide) :
This modifies solubility and binding properties for pharmacological studies .
Hydrolysis of Acetamide
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives :
This reaction is critical for prodrug activation or metabolite analysis.
Interaction with Biological Targets
While not a classical chemical reaction, the compound binds to enzymes via:
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Hydrogen bonding : Between the pyrimidine N atoms and protein residues .
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Halogen bonding : Bromine interacts with hydrophobic enzyme pockets .
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π-π stacking : The phenyl group aligns with aromatic amino acids .
Mechanistic Insights from Analogous Compounds
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Nucleophilic Aromatic Substitution :
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Thioacetamide Reactivity :
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Pyrrolopyrimidine Core Stability :
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The dihydro-4-oxo configuration reduces aromaticity, making the ring more reactive toward electrophiles.
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Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a research compound with potential biological activities, especially in cancer research and antimicrobial studies. It has a molecular formula of C24H23BrN4O2S and a molecular weight of 511.44 g/mol.
Anticancer Activity
In vitro assays have shown that this compound has potent antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MV4:11 | 1.5 | Inhibition of WDR5 protein interactions |
| MOLM-13 | 2.0 | Induction of apoptosis |
| A549 (Lung) | 3.5 | Cell cycle arrest |
The compound's mechanism involves disrupting key protein-protein interactions, particularly those involving the WDR5 protein, which plays a crucial role in oncogenic signaling pathways.
Antimicrobial Activity
This compound has demonstrated antibacterial activity, especially against Gram-positive bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Comparison to Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Control: 2.0 |
| Escherichia coli | 25.0 | Control: 10.0 |
The minimum inhibitory concentration (MIC) values suggest that while the compound is less potent than ciprofloxacin, it still exhibits considerable antibacterial effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with derivatives reported in patents and synthetic studies. Key analogues include:
Physicochemical and Pharmacokinetic Properties
- Electron Effects : The bromine atom in the target compound increases electrophilicity compared to methoxy or ethyl substituents, which may enhance covalent binding to cysteine residues in target proteins.
- Solubility : The methoxy analogue (510.6 g/mol) exhibits higher aqueous solubility due to the polar methoxy group, whereas the bromine and ethyl substituents in the target compound reduce solubility, necessitating formulation optimization .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, biological effects, and relevant case studies.
Compound Structure and Properties
The compound features a brominated phenyl group , a thioacetamide moiety , and a pyrrolo-pyrimidine core . Its molecular formula is , with a molecular weight of 497.41 g/mol. The presence of these functional groups suggests diverse interactions with biological targets, making it a candidate for drug discovery.
Synthesis
The synthesis of this compound can be approached through various methods, typically involving the reaction of appropriate precursors that allow for the introduction of the bromine atom and the thioacetamide functionality.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : The compound's structural features suggest potential activity against bacterial and fungal pathogens.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering therapeutic potential in conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar chemical entities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. 1H-Pyrazole Derivatives | Contains pyrazole ring | Anticancer, anti-inflammatory |
| 2. Thiazole Derivatives | Contains thiazole moiety | Antimicrobial |
| 3. Pyrrolidine Derivatives | Contains pyrrolidine core | Antiviral |
N-(4-bromo-3-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyldihydro-pyrrolo[3,2-d]pyrimidin)thio)acetamide is unique due to its specific combination of functionalities that enhance its biological activity compared to similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Studies : In vitro assays demonstrated that N-(4-bromo-3-methylphenyl)-2-thioacetamide derivatives showed significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating potent activity .
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Inflammation Models : Animal models of inflammation showed that treatment with this compound resulted in reduced inflammatory markers, indicating its potential use in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, including:
- Thioether formation : Reacting a pyrrolo[3,2-d]pyrimidinone scaffold with a bromoacetamide derivative via nucleophilic substitution.
- Coupling reactions : Use of coupling agents like EDCI/HOBt to link aromatic amines to heterocyclic cores.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and characterization via LC-MS (e.g., m/z 362.0 [M+H]+ as in ) and H NMR (e.g., δ 2.03 ppm for CH groups) .
Q. How is the crystal structure determined, and what parameters ensure reliability?
- X-ray diffraction : Single-crystal analysis using SHELXL ( ) with parameters like R factor (<0.06) and data-to-parameter ratio (>13:1) to minimize overfitting.
- Validation : Check for disorder (e.g., in phenyl rings) and verify bond lengths/angles against standard values (e.g., mean C–C = 0.005 Å in ) .
Q. What spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR to confirm substituent positions (e.g., acetamide NH at δ 9.92 ppm in ).
- LC-MS : Verify molecular weight and fragmentation patterns (e.g., m/z 362.0 [M+H]+).
- IR : Confirm carbonyl stretches (e.g., 1650–1750 cm for C=O groups) .
Advanced Research Questions
Q. How can synthesis yield be optimized using design of experiments (DoE)?
- Flow chemistry : Implement continuous-flow reactors () to enhance reaction control and reduce side products.
- Statistical modeling : Use response surface methodology (RSM) to optimize variables like temperature, stoichiometry, and solvent polarity.
- Example : A 15% yield increase was achieved for similar pyrrolo-pyrimidines by adjusting residence time and catalyst loading .
Q. How to address discrepancies between NMR and X-ray data for molecular conformation?
- Dynamic effects : Perform variable-temperature NMR to assess rotational barriers (e.g., around thioether bonds).
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental geometries to identify steric or electronic influences.
- Case study : In , NMR data for a related compound suggested planar conformations, while X-ray revealed slight torsional angles due to crystal packing .
Q. What strategies mitigate challenges in regioselective functionalization of the pyrrolo-pyrimidine core?
- Protecting groups : Temporarily block reactive sites (e.g., NH at position 4) during bromination or alkylation.
- Directed ortho-metalation : Use lithiation (e.g., LDA) to install substituents at specific positions.
- Example : Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo derivatives () required careful control of reaction pH to avoid side reactions .
Q. Which computational methods predict the compound’s pharmacokinetic properties?
- ADMET modeling : Use SwissADME or ADMET Predictor to estimate logP (lipophilicity) and CYP450 interactions.
- Molecular docking : Screen against targets like kinases (e.g., EGFR) using AutoDock Vina.
- Case study : A trifluoromethyl analog ( ) showed enhanced metabolic stability due to electron-withdrawing effects .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data across cell lines?
- Dose-response curves : Reassess IC values under standardized conditions (e.g., serum-free media).
- Off-target profiling : Use kinome-wide screening to identify unintended interactions.
- Example : A pyrimidine derivative () showed variable activity in HeLa vs. MCF-7 cells due to differences in transporter expression .
Q. Why do solubility predictions (logP) mismatch experimental results?
- Aggregation : Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers.
- Ionization : Adjust pH to match physiological conditions (e.g., pKa ~8.5 for acetamide NH).
- Case study : A bromophenyl analog () had predicted logP = 3.2 but exhibited lower solubility due to crystalline polymorphism .
Methodological Tables
| Parameter | Typical Value | Technique | Reference |
|---|---|---|---|
| Melting Point | 190–191°C | Differential Scanning Calorimetry | |
| X-ray R factor | 0.054 | SHELXL | |
| LC-MS [M+H]+ | 362.0 | ESI-QTOF | |
| DFT HOMO-LUMO Gap | 4.2 eV | B3LYP/6-31G* |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
